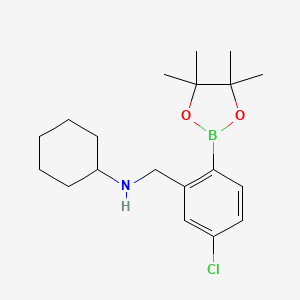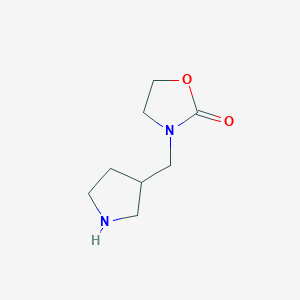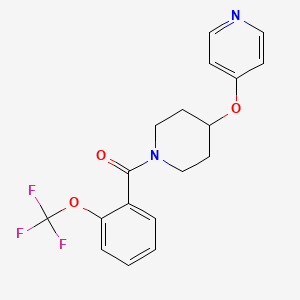
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromatography in Drug Assessment
A specific and sensitive high-performance thin-layer chromatography (HPTLC) method has been developed for determining linagliptin in tablet form, showcasing the compound's role in the treatment of diabetes. This method emphasizes the importance of assessing drug stability and supports the analytical procedures for drug quality control (Rode & Tajne, 2021).
Environmental Contaminant Analysis
Parabens, structurally similar to the given compound, are used as preservatives in various products and have been detected in aquatic environments. This highlights the compound's relevance in environmental studies, particularly in understanding the fate and behavior of similar chemical agents in water systems (Haman et al., 2015).
Analytical Techniques for Carcinogens
The analysis of heterocyclic aromatic amines like PhIP and its metabolites in biological matrices, foodstuff, and beverages points to the compound's importance in understanding carcinogenic risks and exposure. It underscores the role of sensitive analytical techniques, such as liquid chromatography coupled with mass spectrometry, in studying potential carcinogens (Teunissen et al., 2010).
Nucleic Acid Base Studies
Research on tautomeric equilibria of purine and pyrimidine bases, including studies on the isolated bases and their interactions with their environment, underscores the importance of understanding molecular interactions and their potential biological significance. It highlights the compound's relevance in genetic studies and potential implications for spontaneous mutation (Person et al., 1989).
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-4-8-23)9-10-5-2-3-6-11(10)17/h2-3,5-6,23H,4,7-9H2,1H3,(H,18,19)(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOAIJTLOABOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

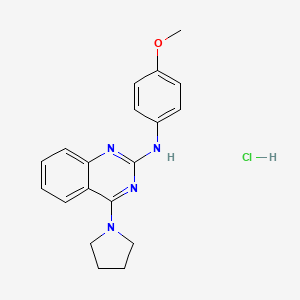
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)
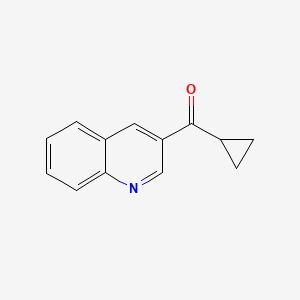
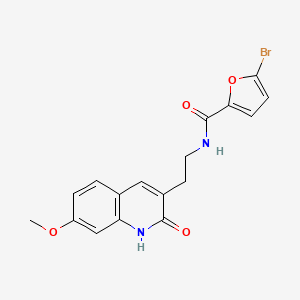
![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)
![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)
